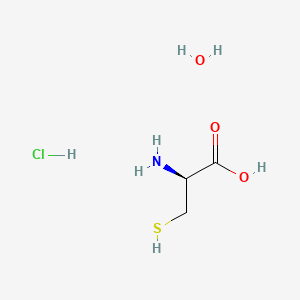

Chlorhydrate de D-cystéine monohydraté

Vue d'ensemble

Description

D-Cysteine hydrochloride monohydrate: is a thiol-containing non-essential amino acid that is oxidized to form cystine . It is the D-enantiomer of cysteine and is not typically found in natural systems. This compound is often used in various scientific and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Biochemical Research

D-Cysteine hydrochloride monohydrate plays a crucial role in biochemical research, particularly in the study of protein synthesis and enzyme function. It is essential for understanding the behavior of cysteine-rich proteins, which are vital for numerous biological processes. The compound's ability to participate in redox reactions makes it a valuable tool for researchers investigating oxidative stress and cellular signaling pathways .

Pharmaceutical Development

In the pharmaceutical sector, D-Cysteine hydrochloride monohydrate is utilized as a building block for synthesizing various drugs. Notably, it is involved in the production of cephalosporin antibiotics such as cefminox sodium, which is effective against a broad spectrum of bacterial infections. The compound aids in developing neuroprotective agents and antioxidants that target oxidative damage in cells .

Table 1: Pharmaceutical Applications of D-Cysteine Hydrochloride Monohydrate

| Application Area | Description |

|---|---|

| Antibiotic Synthesis | Intermediate for cephalosporin antibiotics (e.g., cefminox sodium) |

| Neuroprotective Agents | Development of drugs targeting neurodegenerative diseases |

| Antioxidant Formulations | Used in formulations aimed at reducing oxidative stress |

Food Industry

D-Cysteine hydrochloride monohydrate is also applied in the food industry as a flavor enhancer and dough conditioner. Its incorporation helps improve the texture and shelf life of baked goods, making it an important additive in food processing .

Cosmetic Formulations

The compound's antioxidant properties make it beneficial in cosmetic formulations. D-Cysteine hydrochloride monohydrate is included in skincare products to protect the skin from oxidative stress, potentially reducing signs of aging and improving skin health .

Research on Genetic Disorders

D-Cysteine hydrochloride monohydrate is significant in studying genetic disorders related to cysteine metabolism. Research has focused on its implications for conditions such as cystinuria and other metabolic disorders, providing insights into potential therapeutic approaches .

Case Studies

Several case studies illustrate the diverse applications of D-Cysteine hydrochloride monohydrate:

-

Case Study 1: Antibiotic Development

Researchers successfully synthesized cefminox sodium using D-Cysteine hydrochloride monohydrate as an intermediate, demonstrating its effectiveness against respiratory tract infections. -

Case Study 2: Antioxidant Efficacy

A study highlighted the use of D-Cysteine hydrochloride monohydrate in formulating a new antioxidant cream that significantly reduced oxidative damage markers in skin cells. -

Case Study 3: Genetic Research

Investigations into cysteine metabolism disorders revealed that supplementation with D-Cysteine hydrochloride monohydrate improved cysteine levels in patients with cystinuria, suggesting therapeutic potential.

Mécanisme D'action

Target of Action

D-Cysteine hydrochloride monohydrate primarily targets Carboxypeptidase A1 . Carboxypeptidase A1 is a metalloproteinase that assists in protein digestion by cleaving the C-terminal amino acid residues, and it plays a crucial role in the digestive system .

Mode of Action

D-Cysteine is a thiol-containing non-essential amino acid . It interacts with its target by participating in redox reactions, exhibiting antioxidant properties . The thiol group in D-Cysteine is capable of undergoing oxidation to form cystine , which is a crucial process in many biochemical reactions.

Biochemical Pathways

It is known that cysteine, in general, plays a significant role in the formation of disulfide bonds in proteins through the oxidation of its sulfhydryl group . These disulfide bonds are critical for maintaining the structural integrity and function of many proteins.

Result of Action

D-cysteine has been used as a reagent for more complicated biological molecules like n-acetyl derivatives for inhibiting cell apoptosis . This suggests that D-Cysteine may have potential roles in regulating cell survival and death.

Analyse Biochimique

Biochemical Properties

D-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions due to its thiol group, which participates in redox reactions. It acts as a reducing agent and a nucleophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . Additionally, D-Cysteine hydrochloride monohydrate is involved in the modulation of metabolism for growth, reproduction, and immunity .

Cellular Effects

D-Cysteine hydrochloride monohydrate influences various cellular processes. It has been shown to activate chaperone-mediated autophagy in cerebellar Purkinje cells via the generation of hydrogen sulfide and Nrf2 activation . This activation leads to increased antioxidative activity and protection of cells from toxic stimuli. Furthermore, D-Cysteine hydrochloride monohydrate affects cell signaling pathways, gene expression, and cellular metabolism by participating in redox reactions and serving as a precursor to important biomolecules like glutathione .

Molecular Mechanism

At the molecular level, D-Cysteine hydrochloride monohydrate exerts its effects through several mechanisms. It acts as a reducing agent and a nucleophile in redox reactions, contributing to the formation of disulfide bonds in proteins . Additionally, it is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which activates Nrf2 and enhances chaperone-mediated autophagy . This process involves binding interactions with biomolecules and changes in gene expression that promote cellular protection and antioxidative activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Cysteine hydrochloride monohydrate change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term treatment with D-Cysteine hydrochloride monohydrate has been shown to increase the amounts of Nrf2 and LAMP2A, a CMA-related protein, in the mouse cerebellum . These changes indicate that the compound has lasting effects on cellular function and antioxidative activity.

Dosage Effects in Animal Models

The effects of D-Cysteine hydrochloride monohydrate vary with different dosages in animal models. At lower doses, it has been shown to activate chaperone-mediated autophagy and enhance antioxidative activity . At higher doses, there may be toxic or adverse effects, although specific studies on the toxicity of D-Cysteine hydrochloride monohydrate are limited . It is essential to determine the appropriate dosage to balance its beneficial effects with potential risks.

Metabolic Pathways

D-Cysteine hydrochloride monohydrate is involved in several metabolic pathways. It is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which plays a role in cellular signaling and protection . Additionally, it serves as a precursor to glutathione, a critical antioxidant in cellular metabolism . These metabolic pathways highlight the compound’s role in maintaining cellular redox balance and protecting cells from oxidative stress.

Transport and Distribution

Within cells and tissues, D-Cysteine hydrochloride monohydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

D-Cysteine hydrochloride monohydrate is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, which determines its interactions with other biomolecules and its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of D-Cysteine hydrochloride monohydrate involves several steps. One method includes the use of D-cysteine ion exchange resin purification, followed by hydrogen chloride gas salifying, and crystallization . Another method involves the ring opening of D-4-tetrahydrothiazole-4-carboxylic acid, which can be challenging due to poor optical purity and low product yield .

Industrial Production Methods: In industrial settings, the production of D-Cysteine hydrochloride monohydrate typically involves large-scale synthesis using similar methods as described above, but optimized for higher yield and purity. The use of advanced purification techniques and controlled reaction conditions ensures the production of high-quality D-Cysteine hydrochloride monohydrate .

Analyse Des Réactions Chimiques

Types of Reactions: D-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidant properties and participates in redox reactions .

Common Reagents and Conditions: Common reagents used in these reactions include iodine, hydrochloric acid, and potassium iodide . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include cystine, which is the oxidized form of cysteine . Other products may include various derivatives depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

- L-Cysteine

- N-Acetylcysteine

- Cystine

Comparison: D-Cysteine hydrochloride monohydrate is unique due to its D-enantiomeric form, which is not commonly found in natural systems. Compared to L-Cysteine, D-Cysteine hydrochloride monohydrate has different optical properties and may exhibit different biological activities. N-Acetylcysteine is another similar compound that is often used as a mucolytic agent and antioxidant . Cystine, the oxidized form of cysteine, is another related compound that plays a role in protein structure and function .

Activité Biologique

D-Cysteine hydrochloride monohydrate is a thiol-containing non-essential amino acid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine, supported by data tables and relevant case studies.

Overview

D-Cysteine hydrochloride monohydrate is characterized by its ability to participate in redox reactions due to its thiol group, which is crucial for the formation of disulfide bonds in proteins. Its chemical formula is with a molecular weight of 175.63 g/mol .

- Thiol Group Activity : D-Cysteine acts as a reducing agent and nucleophile, contributing to antioxidant defenses by participating in redox reactions.

- Precursor to Glutathione : It serves as a precursor for glutathione synthesis, enhancing cellular antioxidant capacity .

Cellular Effects

D-Cysteine influences several cellular processes:

- Chaperone-Mediated Autophagy : It activates this process in cerebellar Purkinje cells through hydrogen sulfide generation and Nrf2 activation, which is crucial for cellular stress response .

- Regulation of Apoptosis : The compound has been used as a reagent to inhibit cell apoptosis, demonstrating its potential role in cell survival pathways .

Case Studies

- Animal Model Studies : Research indicates that lower doses of D-cysteine enhance antioxidative activity and activate chaperone-mediated autophagy, while higher doses may lead to varying effects on cell viability .

- Metabolic Pathways : D-Cysteine is metabolized by D-amino acid oxidase, generating hydrogen sulfide, which plays a critical role in cellular signaling and protection against oxidative stress .

Data Table: Summary of Biological Activities

Pharmaceutical Applications

D-Cysteine hydrochloride monohydrate is recognized as a crucial intermediate in the synthesis of Cefminox Sodium, a third-generation cephalosporin antibiotic. Its role as a chiral building block enhances the efficiency and effectiveness of antibiotic production .

Research Applications

Propriétés

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-YBBRRFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of D-Cysteine Hydrochloride Monohydrate in pharmaceutical manufacturing?

A1: D-Cysteine Hydrochloride Monohydrate is a crucial chiral building block in the production of Cefminox Sodium, a third-generation cephalosporin antibiotic. [] This compound serves as a key intermediate in the multi-step synthesis of Cefminox Sodium.

Q2: Can you describe the process by which D-Cysteine Hydrochloride Monohydrate is produced according to the research?

A2: The research outlines a process starting with L-Cysteine Hydrochloride Monohydrate. This readily available starting material undergoes racemization, a chemical process converting it into a mixture of both L and D enantiomers. This mixture then goes through a carefully controlled precipitation and separation procedure to isolate and purify the desired D-Cysteine Hydrochloride Monohydrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.